molecular formula C20H16ClFN2O4 B2760198 Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1359396-11-4

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Cat. No.: B2760198
CAS No.: 1359396-11-4
M. Wt: 402.81
InChI Key: PGGKPROESFSKFJ-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a piperazine moiety and a fluorophenyl group, making it a versatile molecule for various chemical reactions and biological activities.

Properties

IUPAC Name

methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-11-3-5-16(14(21)7-11)24-19(25)10-28-18-9-17(20(26)27-2)23-15-6-4-12(22)8-13(15)18/h3-9H,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGKPROESFSKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-(4-fluorophenyl)piperazine with a pyridazine derivative under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), ethanol, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate apart is its unique combination of a pyridazine ring with a piperazine moiety and a fluorophenyl group. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Biological Activity

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of fluoroquinolines, which are known for their diverse biological activities. Its chemical structure includes a quinoline core with various substituents that enhance its pharmacological properties. The presence of the chloro and carbamoyl groups is particularly noteworthy as they contribute to the compound's interaction with biological targets.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and cell division. This makes the compound a candidate for development as an antibiotic agent.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli8
Staphylococcus aureus16
Pseudomonas aeruginosa32

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells through caspase-mediated pathways. The presence of specific functional groups in its structure enhances its interaction with cellular targets involved in apoptosis.

Case Study: Induction of Apoptosis in Cancer Cells

A study investigated the effects of this compound on various cancer cell lines, including:

  • HeLa Cells (Cervical Cancer) : The compound induced a significant increase in apoptosis markers.
  • MCF-7 Cells (Breast Cancer) : Observed a dose-dependent decrease in cell viability.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • DNA Gyrase and Topoisomerase IV : Inhibition leads to disruption of DNA replication.
  • Caspase Pathway : Activation results in programmed cell death in cancer cells.
  • Enzyme Modulation : The compound may also modulate various enzymes involved in metabolic pathways.

Research Findings

Recent studies have expanded on the potential applications of this compound:

  • Antiviral Activity : Research indicates potential efficacy against viral infections, although further studies are required to elucidate the mechanisms involved.
  • Industrial Applications : Beyond medicinal uses, this compound is being explored for applications in materials science due to its unique structural properties.

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